3-ethyl-1H-pyrazolo[3,4-b]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-ethyl-2H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-2-7-6-4-3-5-9-8(6)11-10-7/h3-5H,2H2,1H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYONWRHZORBON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C=CC=NC2=NN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Ethyl 1h Pyrazolo 3,4 B Pyridine and Its Derivatives
Strategies for Annulation of the Pyridine (B92270) Ring onto a Pre-existing Pyrazole (B372694) Nucleus
The formation of a pyridine ring fused to a pyrazole is a widely employed method for synthesizing pyrazolo[3,4-b]pyridines. cdnsciencepub.com This approach typically utilizes substituted aminopyrazoles as the starting material, which then undergo reactions with various electrophilic partners to construct the pyridine ring.
Cyclization of 5-Aminopyrazoles with 1,3-Dicarbonyl Compounds
A common and effective method for constructing the pyrazolo[3,4-b]pyridine core is the condensation reaction between 5-aminopyrazoles and 1,3-dicarbonyl compounds. nih.gov This reaction proceeds through a nucleophilic attack of the aminopyrazole onto the dicarbonyl compound, followed by cyclization and dehydration to form the fused pyridine ring. nih.gov
The reaction mechanism generally involves two potential nucleophilic sites on the 5-aminopyrazole: the exocyclic amino group and the C4 position of the pyrazole ring. nih.gov There is no universal consensus on which site initiates the reaction. nih.gov One proposed pathway involves the initial attack of one of these nucleophiles on a carbonyl group, followed by dehydration. The second nucleophile then attacks the remaining carbonyl group, leading to the formation of a six-membered ring intermediate which, upon dehydration, yields the pyrazolo[3,4-b]pyridine system. nih.gov
When unsymmetrical 1,3-dicarbonyl compounds are used, the formation of two different regioisomers is possible. nih.gov The regioselectivity of the reaction is influenced by the relative electrophilicity of the two carbonyl groups. For instance, in the reaction of 5-aminopyrazole with 1,1,1-trifluoropentane-2,4-dione, the more electrophilic carbonyl group attached to the trifluoromethyl group is expected to react first. nih.gov This leads to the formation of the 4-trifluoromethyl-substituted pyrazolo[3,4-b]pyridine, indicating that the amino group of the 5-aminopyrazole attacks the second carbonyl group. nih.gov
Various reaction conditions have been employed for this cyclization, including heating in solvents like acetic acid or using microwave irradiation. nih.gov The use of ionic liquids has also been reported as an environmentally benign alternative to toxic organic solvents. nih.gov
Table 1: Examples of Pyrazolo[3,4-b]pyridine Synthesis via Cyclization of 5-Aminopyrazoles with 1,3-Dicarbonyl Compounds
| 5-Aminopyrazole Derivative | 1,3-Dicarbonyl Compound | Product | Reference |
| 5-amino-3-methyl-1-phenyl-1H-pyrazole | Ethyl acetoacetate | 1-Benzyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one | rsc.org |
| 5-aminopyrazole | 1,1,1-trifluoropentane-2,4-dione | 4-Trifluoromethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine | nih.gov |
| 3-methyl-1-phenyl-1H-pyrazol-5-amine | Ethyl 2,4-dioxo-4-phenylbutanoate | Ethyl 1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate | nih.gov |
Reactions with α,β-Unsaturated Ketones
α,β-Unsaturated ketones serve as effective 1,3-carbon-carbon-carbon (CCC) biselectrophiles for the synthesis of 1H-pyrazolo[3,4-b]pyridines when reacted with 5-aminopyrazoles. nih.gov The reaction mechanism is analogous to that with 1,3-dicarbonyl compounds and involves a Michael addition followed by cyclization. nih.gov
The generally accepted mechanism proposes that the initial step is a Michael addition of the 5-aminopyrazole to the α,β-unsaturated ketone. nih.gov The more nucleophilic C4 carbon of the pyrazole is believed to attack the β-carbon of the unsaturated system. nih.gov Subsequently, the exocyclic amino group attacks the carbonyl carbon, leading to a cyclized intermediate with a hydroxyl group. nih.gov The final pyrazolo[3,4-b]pyridine is formed after the elimination of a water molecule and subsequent spontaneous oxidation. nih.gov
The synthesis of 3-methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines has been achieved by reacting 3-methyl-1-phenyl-1H-pyrazol-5-amine with various α,β-unsaturated ketones in an ionic liquid, [bmim]Br, at 90 °C, resulting in excellent yields. beilstein-journals.org This method demonstrates good tolerance to variations in the aryl substituents on the α,β-unsaturated ketone. beilstein-journals.org In some instances, the reaction may yield 4,7-dihydropyrazolo[3,4-b]pyridines as the major product, which can then be dehydrogenated to their aromatic counterparts using reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). beilstein-journals.org
Table 2: Examples of Pyrazolo[3,4-b]pyridine Synthesis from 5-Aminopyrazoles and α,β-Unsaturated Ketones
| 5-Aminopyrazole Derivative | α,β-Unsaturated Ketone | Product | Reference |
| 3-methyl-1-phenyl-1H-pyrazol-5-amine | Chalcones (1,3-diaryl-2-propen-1-ones) | 3-Methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines | beilstein-journals.org |
| 5-amino-1-phenylpyrazole | (E)-4-arylbut-3-en-2-ones | 4-Aryl-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines | mdpi.com |
Gould–Jacobs Reaction Analogues for Pyrazolo[3,4-b]pyridine Formation
The Gould-Jacobs reaction, traditionally used for quinoline (B57606) synthesis, can be adapted to produce 1H-pyrazolo[3,4-b]pyridines by substituting aniline (B41778) with a 3-aminopyrazole (B16455) derivative. mdpi.comwikipedia.org This method typically employs diethyl 2-(ethoxymethylene)malonate as the 1,3-CCC-biselectrophile. mdpi.com
The reaction mechanism commences with the nucleophilic attack of the amino group of the 3-aminopyrazole on the enol ether carbon of diethyl 2-(ethoxymethylene)malonate, resulting in the elimination of ethanol (B145695). nih.gov This is followed by an intramolecular nucleophilic attack on one of the ester groups, leading to the elimination of another molecule of ethanol and the formation of a six-membered ring. nih.gov In many cases, the resulting intermediate is treated with phosphorus oxychloride (POCl₃) to yield a 4-chloro-1H-pyrazolo[3,4-b]pyridine. nih.govmdpi.com If POCl₃ is omitted, a 4-hydroxy substituted product can be obtained. mdpi.com
A key advantage of this method is that the symmetrical nature of the 1,3-CCC-biselectrophile avoids issues of regioselectivity. nih.gov While the Gould-Jacobs reaction provides a straightforward route to 4-chloro-1H-pyrazolo[3,4-b]pyridines, its versatility can be limited by the range of accessible substituents. mdpi.com Nevertheless, the resulting products are valuable intermediates for further derivatization. mdpi.com
Table 3: Gould-Jacobs Analogue Reaction for Pyrazolo[3,4-b]pyridine Synthesis
| Aminopyrazole Derivative | 1,3-Biselectrophile | Product | Reference |
| 3-Aminopyrazole | Diethyl 2-(ethoxymethylene)malonate | 4-Chloro-1H-pyrazolo[3,4-b]pyridine | mdpi.com |
Multi-component Reaction Approaches for Scaffold Construction
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing the pyrazolo[3,4-b]pyridine scaffold in a single step from three or more starting materials. nih.govbeilstein-journals.org These reactions often proceed via the in-situ formation of an α,β-unsaturated intermediate. nih.gov
A common three-component reaction involves the condensation of an aldehyde, a carbonyl compound (typically a ketone), and a 5-aminopyrazole. nih.gov The reaction is believed to initiate with a carbonyl condensation between the aldehyde and the α-carbon of the ketone to form an α,β-unsaturated ketone in situ. nih.gov The mechanism then follows a similar pathway to the reaction with pre-formed α,β-unsaturated ketones, involving a Michael addition of the 5-aminopyrazole, followed by cyclization, dehydration, and oxidation to afford the final 1H-pyrazolo[3,4-b]pyridine. nih.gov
These MCRs are often carried out under various conditions, including conventional heating in solvents like DMF or using microwave irradiation, and can provide high yields of the desired products. nih.govbeilstein-journals.org For instance, the three-component reaction of 5-aminopyrazoles, cyclic β-diketones, and heteroaryl aldehydes in DMF under conventional heating has been shown to produce pyrazolo[3,4-b]pyridines in high yields. beilstein-journals.org Another example involves the reaction of 5-aminopyrazole, arylaldehydes, and indandione under ultrasonic irradiation, which significantly reduces reaction times and provides excellent yields. nih.gov
Table 4: Examples of Multi-component Reactions for Pyrazolo[3,4-b]pyridine Synthesis
| Component 1 | Component 2 | Component 3 | Product | Reference |
| 5-Aminopyrazole | Aldehyde | Carbonyl compound (ketone) | 1H-Pyrazolo[3,4-b]pyridine | nih.gov |
| 5-Aminopyrazoles | Cyclic β-diketones | Heteroaryl aldehydes | Pyrazolo[3,4-b]pyridines | beilstein-journals.org |
| 5-Aminopyrazole | Arylaldehydes | Indandione | Pyrazolo[3,4-b]pyridine derivatives | nih.gov |
| 5-amino-3-methyl-1-phenyl-1H-pyrazole | Aromatic aldehydes | Ethyl pyruvate | Ethyl 3-methyl-1-phenyl-6-aryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylates | cardiff.ac.uk |
Strategies for Annulation of the Pyrazole Ring onto a Pre-existing Pyridine Nucleus
An alternative strategy for the synthesis of pyrazolo[3,4-b]pyridines involves the construction of the pyrazole ring onto a pre-existing, suitably substituted pyridine ring. nih.govcdnsciencepub.com This approach often requires a pyridine derivative with functional groups that can react with a hydrazine (B178648) to form the fused pyrazole ring.
Reactions of Substituted Pyridines with Hydrazines
The reaction of substituted pyridines with hydrazine or its derivatives is a key method for forming the pyrazole ring. nih.gov This typically involves a pyridine with a leaving group, such as a halogen, at the 2-position and a reactive functional group like a cyano, aldehyde, ketone, or ester at the 3-position. nih.govnih.gov
The reaction can proceed through two main pathways. In the first, a nucleophilic substitution of the leaving group at the 2-position by hydrazine occurs, followed by an intramolecular cyclization where the hydrazine moiety attacks the functional group at the 3-position. cdnsciencepub.com For example, the reaction of 2-chloro-3-cyanopyridine (B134404) with hydrazine can lead to 3-amino-1H-pyrazolo[3,4-b]pyridine. cdnsciencepub.com
Alternatively, the initial reaction could be a nucleophilic addition of hydrazine to the functional group at the 3-position, followed by an intramolecular nucleophilic attack on the carbon bearing the leaving group at the 2-position to complete the cyclization. cdnsciencepub.com The specific pathway and the nature of the final product are dependent on the substituents present on the pyridine ring and the reaction conditions employed. nih.gov
Advanced Synthetic Protocols and Catalyst Systems
Modern synthetic chemistry has introduced more sophisticated and efficient methods for the construction of the pyrazolo[3,4-b]pyridine skeleton. These advanced protocols often offer advantages in terms of yield, regioselectivity, and functional group tolerance compared to classical methods.
Cascade Cyclization Reactions
Cascade reactions, also known as tandem or domino reactions, provide an elegant and efficient pathway to complex molecules like pyrazolo[3,4-b]pyridines from simple starting materials in a single pot. nih.gov These reactions involve a sequence of intramolecular or intermolecular bond-forming events, where the product of one step becomes the substrate for the next.
One common approach involves the condensation of a 3-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. nih.gov If the 1,3-dicarbonyl compound is unsymmetrical, a mixture of regioisomers can be formed. nih.gov The regioselectivity of the reaction is dependent on the relative electrophilicity of the two carbonyl groups. nih.gov Another strategy utilizes a three-component reaction, for instance, between an aldehyde, a ketone, and 3-aminopyrazole, to construct the pyridine ring onto the pyrazole core. nih.gov The reaction initiates with the formation of a 1,3-bis-electrophile through a condensation between the aldehyde and the α-carbon of the ketone, which is then followed by cyclocondensation with the aminopyrazole. nih.gov
A specific example of a cascade reaction leading to a pyrazolo[3,4-b]pyridine derivative is the Gould-Jacobs reaction. nih.gov This reaction typically uses a 3-aminopyrazole and a diethyl 2-(ethoxymethylene)malonate derivative as starting materials to construct the 4-hydroxypyridine (B47283) portion of the fused ring system. nih.gov
Metal-Catalyzed Coupling Reactions
Metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, and their application to the synthesis and functionalization of pyrazolo[3,4-b]pyridines is well-documented. Palladium and copper catalysts are prominently used in these transformations.
Palladium-catalyzed C-N cross-coupling, often referred to as the Buchwald-Hartwig amination, is a powerful method for forming carbon-nitrogen bonds. uwindsor.caresearchgate.net This reaction is widely used for the synthesis of arylamines and their derivatives and has been applied to the construction of heterocyclic systems. researchgate.netacs.org In the context of pyrazolo[3,4-b]pyridine synthesis, this reaction can be employed to couple an amino group with a halogenated pyridine or pyrazole precursor, followed by an intramolecular cyclization to form the fused ring system.
The success of the Buchwald-Hartwig amination often relies on a carefully chosen catalytic system comprising a palladium precursor, a suitable ligand, and a base. uwindsor.ca Commonly used palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and various palladacycles. uwindsor.cacore.ac.uk The choice of ligand is critical for the efficiency and scope of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the catalytic cycle. uwindsor.caresearchgate.net The base is required to deprotonate the amine nucleophile, and common choices include sodium tert-butoxide, cesium carbonate, and potassium phosphate. uwindsor.ca
A rapid and facile method for accessing C2-substituted imidazo[4,5-b]pyridine analogues utilizes palladium-mediated Buchwald-Hartwig cross-coupling reactions. researchgate.net This approach has been shown to be effective for the coupling of 2-halo imidazo[4,5-b]pyridines with pyridone nucleophiles using a catalytic system of Pd(OAc)₂ and Xantphos. researchgate.net
Table 1: Key Components in Palladium-Catalyzed C-N Coupling Reactions uwindsor.ca
| Component | Examples | Role in Reaction |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, Palladacycles | Source of the active palladium catalyst |
| Ligand | Xantphos, dppf, Buchwald's biaryl phosphines | Stabilizes the palladium center and facilitates the catalytic cycle |
| Base | t-BuONa, Cs₂CO₃, K₃PO₄ | Deprotonates the amine nucleophile |
| Solvent | Toluene, Dioxane, DMF | Solubilizes reactants and influences reaction rate |
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. youtube.comnih.gov This reaction involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid or boronic ester) with an organic halide or triflate. youtube.comcapes.gov.br In the synthesis of 3-ethyl-1H-pyrazolo[3,4-b]pyridine derivatives, the Suzuki reaction can be used to introduce the ethyl group or other substituents onto a pre-formed pyrazolo[3,4-b]pyridine core that has been appropriately functionalized with a halide or triflate.
The catalytic cycle of the Suzuki reaction generally involves three main steps: oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation of the organoboron compound to the palladium(II) complex, and reductive elimination of the final product to regenerate the palladium(0) catalyst. youtube.com The choice of palladium catalyst, ligand, and base are crucial for the success of the reaction. Bulky and electron-rich phosphine ligands have been shown to be particularly effective in promoting the Suzuki coupling of challenging substrates, including heteroaryl systems. nih.gov
Table 2: Representative Catalysts and Conditions for Suzuki Reactions commonorganicchemistry.comlibretexts.org
| Palladium Precursor | Ligand | Base | Substrates |
| Pd₂(dba)₃ | Tricyclohexylphosphine | KOAc | Iodo compound and boronic ester |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Iodo compound and boronic ester |
| Pd(PPh₃)₄ | - | K₃PO₄ | Iodo compound and boronic acid |
| Pd₂(dba)₃ | XPhos | Na₂CO₃ | Bromide and boronic acid |
Copper-catalyzed cycloaddition reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," have emerged as a powerful tool for the synthesis of various heterocyclic compounds. While direct synthesis of the pyrazolo[3,4-b]pyridine core via this method is less common, copper catalysts can be employed in multi-step sequences leading to these structures. For instance, a pyrazole or pyridine precursor containing an azide (B81097) or alkyne functionality can be coupled with a suitable partner to build a more complex framework, which can then be further elaborated to the desired pyrazolo[3,4-b]pyridine.
More relevant to the pyrazole portion of the target molecule, copper(II)-catalyzed [3+2] cycloaddition reactions have been utilized for the synthesis of fused pyridazine (B1198779) derivatives. nih.gov For example, 2-arylidene-5-oxopyrazolidin-2-ium-1-ides have been coupled with an ethynyl-substituted pyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione using a Cu(I) catalyst to afford the corresponding fused pyridazine derivatives in moderate to excellent yields. nih.gov Such strategies highlight the utility of copper catalysis in constructing nitrogen-containing heterocyclic systems.
Lewis Acid Catalysis (e.g., Zirconium Chloride)
Lewis acid catalysis is a powerful tool for the synthesis of pyrazolo[3,4-b]pyridines, facilitating the crucial cyclocondensation step. Zirconium(IV) chloride (ZrCl₄) has emerged as a noteworthy catalyst in this context due to its efficiency, low cost, low toxicity, and stability in air and water. mdpi.com
In a representative synthesis, the pyrazolo[3,4-b]pyridine core is formed through the condensation of a 5-aminopyrazole with an α,β-unsaturated ketone. mdpi.com The use of ZrCl₄ catalyzes the cyclization, leading to the desired fused heterocyclic system. Researchers found that a solvent mixture of ethanol and N,N-dimethylformamide (DMF) was optimal for dissolving the reactants and promoting the reaction. The reaction is typically carried out at an elevated temperature to ensure completion. mdpi.com Although yields can be modest (ranging from 13-28% in one study), the method is valued for its straightforward approach to constructing the complex pyridine ring. mdpi.com
Table 1: Zirconium Chloride Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Data sourced from a study on 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines, illustrating the general methodology.
| Reactant A | Reactant B | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 5-Amino-1-phenyl-pyrazole | (E)-4-(4-(N,N-dimethylamino)phenyl)but-3-en-2-one | ZrCl₄ | EtOH/DMF (1:1) | 95 | 16 | 28 |
| 5-Amino-1-phenyl-pyrazole | (E)-4-(anthracen-9-yl)but-3-en-2-one | ZrCl₄ | EtOH/DMF (1:1) | 95 | 16 | 13 |
| 5-Amino-1-phenyl-pyrazole | (E)-4-(pyren-1-yl)but-3-en-2-one | ZrCl₄ | EtOH/DMF (1:1) | 95 | 16 | 20 |
Lanthanide Triflate Catalysis (e.g., Yb(OTf)₃)
Lanthanide triflates, such as Ytterbium(III) triflate (Yb(OTf)₃), are highly effective and versatile Lewis acid catalysts used in a wide array of organic transformations. Their utility stems from their excellent water tolerance, stability, and reusability. While specific literature on the Yb(OTf)₃-catalyzed synthesis of this compound is not prominent, its application in the synthesis of other nitrogen-containing heterocycles, like pyrrolidines, via multi-component reactions is well-documented. nih.gov In these reactions, Yb(OTf)₃ effectively catalyzes the cascade of reactions involving aldehydes, amines, and a third component, often with high diastereoselectivity. nih.gov
Furthermore, Yb(OTf)₃ has been successfully employed to catalyze [3+2] annulations and formal (4+3) cycloaddition reactions to form other complex heterocyclic systems, such as tetrahydrothiophenes and thiepino-indoles. rsc.orgbohrium.com Given its proven efficacy in activating carbonyls, promoting cyclizations, and its compatibility with various functional groups, Yb(OTf)₃ represents a promising, albeit currently underexplored, catalytic system for the synthesis of pyrazolo[3,4-b]pyridines. nih.govorganic-chemistry.org Its application could offer a mild and efficient alternative to traditional catalysts.
Heterogeneous Catalysis (e.g., Amorphous Carbon-Supported Sulfonic Acid)
Heterogeneous catalysis offers significant advantages in terms of catalyst recovery, reusability, and simplification of product purification, aligning with the principles of green chemistry. Amorphous carbon-supported sulfonic acid (AC-SO₃H) has been identified as a highly effective solid acid catalyst for producing pyrazolo[3,4-b]pyridine scaffolds. nih.gov
This catalyst can be prepared from inexpensive and renewable resources like rice husks, which are carbonized and then sulfonated. nih.gov The resulting material possesses a high density of acidic –SO₃H groups on its surface, which enhances its catalytic activity. nih.govnih.gov This solid acid has been used to catalyze the reaction between α,β-unsaturated compounds and N-nucleophiles in ethanol, demonstrating its utility in constructing the pyridine ring of the pyrazolo[3,4-b]pyridine system under relatively mild conditions. nih.gov
Another advanced heterogeneous catalyst used for pyrazolo[3,4-b]pyridine synthesis is a nano-magnetic metal-organic framework (MOF), specifically Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂. This catalyst facilitates a three-component reaction of an aldehyde, 5-(1H-indol-3-yl)-2H-pyrazol-3-ylamine, and 3-(cyanoacetyl)indole under solvent-free conditions at 100 °C, achieving high yields. The magnetic nature of the Fe₃O₄ core allows for easy separation of the catalyst from the reaction mixture using an external magnet.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for heterocyclic compounds. For pyrazolo[3,4-b]pyridines, this involves the use of safer solvents (like water), energy-efficient reaction activation methods, and solvent-free conditions. researchgate.netresearchgate.net
Ultrasonic-Assisted Synthetic Methods
Ultrasound irradiation has emerged as a valuable green chemistry tool for accelerating organic reactions. In the synthesis of pyrazolo[3,4-b]pyridines, sonochemical methods have been shown to significantly reduce reaction times and improve yields compared to conventional heating. bohrium.com
One study describes an efficient one-pot, three-component synthesis of pyrazolo[3,4-b]pyridine-5-carbonitriles in an aqueous medium using sodium chloride as an inexpensive and environmentally benign catalyst. nih.govresearchgate.net Under ultrasound irradiation, the catalytic activity was enhanced approximately 15-fold compared to the silent reaction. This method not only provides high yields but also features a cleaner reaction profile and a simple work-up procedure, avoiding the use of hazardous organic solvents. nih.gov The use of ultrasound provides a simple, facile, and efficient procedure for preparing the pyrazolo[3,4-b]pyridine core. nih.gov
Solvent-Free and Mild Reaction Conditions
Eliminating volatile organic solvents is a key goal of green chemistry. Several solvent-free methods for the synthesis of pyrazolo[3,4-b]pyridines have been developed, often utilizing microwave irradiation or grinding. researchgate.netnih.gov
For instance, pyrazolo[3,4-b]quinolines (a related annulated structure) have been synthesized from β-chlorovinylaldehydes and hydrazines using p-toluenesulfonic acid (p-TsOH) as a catalyst under solvent-free conditions with microwave activation. This approach leads to clean, fast, and economical synthesis with high yields. Another green method involves the catalyst-free grinding of aldehydes, 3-amino-5-methylpyrazole, and malononitrile (B47326) in a mortar and pestle to produce 6-amino-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles. researchgate.net Additionally, as mentioned previously, nano-magnetic heterogeneous catalysts have been used to achieve high yields in solvent-free reactions at elevated temperatures. These methods minimize waste and avoid the environmental and health hazards associated with traditional solvents. nih.gov
Regioselectivity and Yield Optimization in this compound Syntheses
When constructing the pyrazolo[3,4-b]pyridine ring from non-symmetrical precursors, controlling the regioselectivity is a critical challenge. The reaction of a 5-aminopyrazole with a non-symmetrical 1,3-dicarbonyl compound, for example, can potentially yield two different regioisomers.
The outcome of the reaction is largely dictated by the relative electrophilicity of the two carbonyl groups in the dicarbonyl compound. When the electrophilicities are significantly different, as in the case of 1,1,1-trifluoropentane-2,4-dione, a high degree of regioselectivity can be achieved, with the more electrophilic carbonyl group preferentially reacting first. mdpi.com However, if the reactivities are similar, a mixture of products is often obtained.
To circumvent these issues, three-component reactions involving an aldehyde, a ketone (or other active methylene (B1212753) compound), and a 5-aminopyrazole are often employed. These reactions proceed through an in-situ-formed α,β-unsaturated intermediate and typically show high regioselectivity, yielding a single isomer in high yield. mdpi.com
Another advanced strategy involves the cascade 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes. This method demonstrates excellent regioselectivity, affording C6-substituted pyrazolo[3,4-b]pyridines exclusively, as confirmed by control experiments. nih.gov The choice of solvent can also play a crucial role; using aprotic solvents with strong dipole moments, such as DMAc, has been shown to significantly improve regioselectivity in pyrazole synthesis compared to protic solvents like ethanol.
Yield optimization is intrinsically linked to the choice of catalyst, reaction conditions, and purification method. The use of efficient catalysts like L-proline, p-TsOH, or heterogeneous catalysts, combined with energy sources like microwave or ultrasound, often leads to higher yields and shorter reaction times. mdpi.comnih.gov
Table 2: Comparison of Regioselectivity in Pyrazolo[3,4-b]pyridine Synthesis
| Method | Reactants | Key Feature | Regioselectivity Outcome |
| Friedländer Condensation | 5-Aminopyrazole + Non-symmetrical 1,3-dicarbonyl | Depends on relative electrophilicity of carbonyls | Can produce mixtures of regioisomers. mdpi.com |
| Three-Component Reaction | 5-Aminopyrazole + Aldehyde + Active Methylene Compound | In-situ formation of a symmetrical intermediate precursor | Generally high regioselectivity, forming a single isomer. mdpi.com |
| Cascade Cyclization | 5-Aminopyrazole + Alkynyl Aldehyde | 6-endo-dig cyclization via C≡C bond activation | Excellent regioselectivity for C6-substituted products. nih.gov |
Structure Activity Relationship Sar Studies of 3 Ethyl 1h Pyrazolo 3,4 B Pyridine and Its Analogues
Influence of Substituents at N1, C3, C4, C5, and C6 on Biological Activity
The biological activity of pyrazolo[3,4-b]pyridine derivatives can be finely tuned by altering the substituents at five key positions: N1, C3, C4, C5, and C6. Each position offers a unique vector for modification, impacting the molecule's potency, selectivity, and pharmacokinetic properties.
N1 Position: The N1 position of the pyrazole (B372694) ring is a common site for substitution. Analysis shows that methyl, various other alkyl groups, and phenyl groups are frequently attached at this position. nih.gov This is often a result of the synthetic strategies employed, which require a substituent at N1 to prevent the formation of regioisomers. nih.gov In the development of inhibitors for the PEX14-PEX5 protein-protein interaction, derivatives with small N1 substituents like methyl and ethyl showed potency comparable to the parent compound, while larger, more polar groups were less active. Unsubstituted N1 pyrazoles (N1-H) also showed a slight decrease in activity.
C3 Position: The C3 position is critical for modulating biological activity. While a wide variety of groups can be placed here, statistical analysis of known compounds shows that a methyl group is the most common substituent (37.20%), followed closely by a hydrogen atom (35.20%). mdpi.com In the context of TANK-binding kinase 1 (TBK1) inhibitors, moving from a smaller substituent to a larger 1-isopropylbenzimidazole group at this position dramatically increased inhibitory activity, transforming a weak hit into a potent lead compound with an IC₅₀ value of 75.3 nM. nih.gov
C4 and C6 Positions: The C4 and C6 positions on the pyridine (B92270) ring are pivotal for interaction with biological targets. The Gould-Jacobs reaction, a common synthetic route, often yields 4-chloro-1H-pyrazolo[3,4-b]pyridines, which serve as versatile intermediates for further derivatization. nih.gov Nucleophilic substitution at the C4 position allows for the introduction of various functional groups, including azido, amino, methoxy, and oxo moieties. nih.gov For instance, a series of 1,4,6-trisubstituted analogues developed as anti-tumor agents demonstrated that 4-alkylaminoethyl ethers were particularly potent. In studies of IL-6 inhibitors, compounds with specific substitutions at C4 and C6 showed promising activity, with IC₅₀ values as low as 0.16 µM. nih.gov
C5 Position: The C5 position is most commonly unsubstituted, bearing a hydrogen atom. mdpi.com This is largely a consequence of the typical starting materials used in common synthetic pathways. mdpi.com However, when substituents are present, amide groups are notably prevalent, often derived from the manipulation of a cyano group introduced at this position. mdpi.com
The following table summarizes the impact of various substituents on the biological activity of the 1H-pyrazolo[3,4-b]pyridine scaffold.
| Position | Common Substituents | Biological Activity Context | Example IC₅₀ | Reference |
| N1 | Methyl, Ethyl, Phenyl, H | PEX14-PEX5 Inhibition | - | |
| C3 | Methyl, Hydrogen, 1-isopropylbenzimidazole | TBK1 Inhibition | 75.3 nM | nih.gov |
| C4 | Alkylaminoethyl ethers, Chloro, Methoxy | Anti-tumor, IL-6 Inhibition | 0.16 µM (IL-6) | nih.gov |
| C5 | Hydrogen, Amide | General | - | mdpi.com |
| C6 | Phenyl, Heterocycle, Methyl | General, IL-6 Inhibition | 0.16 µM (IL-6) | nih.govnih.gov |
Rational Design Strategies for Optimizing Biological Activity
Modern drug discovery relies on rational design strategies to optimize the therapeutic potential of lead compounds. For the 1H-pyrazolo[3,4-b]pyridine scaffold, approaches like scaffold hopping and bioisosteric replacement have proven highly effective.
Scaffold Hopping Approaches
Scaffold hopping involves replacing the central core of a known active molecule with a structurally different but functionally similar scaffold. The 1H-pyrazolo[3,4-b]pyridine core has been successfully used in this strategy to develop novel kinase inhibitors. nih.gov For example, it was employed as a new scaffold for Tropomyosin receptor kinase A (TRKA) inhibitors. nih.govrsc.org The rationale for this choice is twofold: the pyrazole portion of the scaffold serves as an effective hydrogen bond center, while the pyridine ring can engage in favorable π-π stacking interactions with phenylalanine residues in the kinase's active site. nih.gov This approach led to the discovery of potent TRKA inhibitors with IC₅₀ values in the nanomolar range, such as compound C03, which recorded an IC₅₀ of 56 nM. nih.govrsc.org Similarly, a scaffold hopping strategy was used to develop selective inhibitors of cyclin-dependent kinases (CDK), where replacing a different core with the 1H-pyrazolo[3,4-b]pyridine scaffold improved the selectivity profile. nih.gov
Bioisosteric Replacement Strategies
Bioisosteric replacement is a strategy used to replace a functional group in a lead compound with another group that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters. This strategy has been applied to the 1H-pyrazolo[3,4-b]pyridine framework itself to create analogues with novel mechanisms of action.
A notable example is the development of pyrazolo[3,4-b]pyridines as cis-restricted analogues of Combretastatin A-4 (CA-4), a potent natural tubulin polymerization inhibitor. CA-4's activity depends on its cis-stilbene (B147466) conformation, but it can isomerize to the inactive trans form. By incorporating the two aryl rings of CA-4 onto the C3 and C5 positions of the pyrazolo[3,4-b]pyridine scaffold, the essential spatial orientation of the aryl groups is locked, preventing isomerization and maintaining the active conformation. nih.gov This ring-tethering strategy resulted in highly potent tubulin polymerization inhibitors, with the most active compound, 13d , showing an IC₅₀ of 13 nM against the SGC-7901 cancer cell line. nih.gov
| Strategy | Original Moiety | Bioisosteric Replacement | Target | Resulting Activity | Reference |
| Ring Tethering | cis-Stilbene bridge (in CA-4) | 1H-Pyrazolo[3,4-b]pyridine core | Tubulin | IC₅₀ = 13 nM | nih.gov |
Conformational Flexibility and Its Impact on SAR
The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. For 1H-pyrazolo[3,4-b]pyridine analogues, the flexibility of substituents can have a profound impact on the structure-activity relationship.
In the design of TRKA inhibitors, researchers noted that while adding a benzene (B151609) ring to a side chain was intended to improve interactions, its rotational freedom had a negative effect. nih.gov This rotatable single bond was described as creating an "uncomfortable conformation," which increases the molecule's conformational entropy. nih.gov This entropic penalty can prevent optimal binding between the inhibitor and the target protein, leading to reduced activity. nih.gov
To address this, conformational restriction is a key design strategy. By locking flexible linkers into rigid ring systems, as seen in the bioisosteric replacement of the CA-4 bridge, the molecule is pre-organized into its active conformation. nih.gov This reduces the entropic cost of binding and can lead to a significant increase in potency. Computational methods, such as Density Functional Theory (DFT), are also employed to calculate conformational energy barriers, helping to identify the most stable and likely bioactive conformers of new derivatives.
Preclinical Biological Activity and Mechanism of Action Investigations
Antitumor and Antiproliferative Activity Studies
Derivatives of the 1H-pyrazolo[3,4-b]pyridine core structure have shown notable potential in the realm of oncology research. nih.govnih.gov These compounds have been investigated for their ability to inhibit cancer cell growth through various mechanisms, including the targeting of specific enzymes and the induction of programmed cell death.
Inhibition of Kinase Targets
A primary mechanism through which pyrazolo[3,4-b]pyridine derivatives exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cell signaling and proliferation.
PIM-1 Kinase: Certain pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of PIM-1 kinase, a target implicated in breast cancer. nih.gov In one study, compounds 17 and 19 demonstrated significant inhibitory activity against PIM-1 kinase with IC50 values of 43 nM and 26 nM, respectively. nih.gov This inhibition is a key aspect of their antitumor action, particularly in estrogen receptor-positive (ERα-dependent) breast cancer cells. nih.gov
TBK1: TANK-binding kinase 1 (TBK1) is another kinase target for this class of compounds. nih.govnih.gov One derivative, compound 15y , emerged as a highly potent TBK1 inhibitor with an IC50 value of 0.2 nM. nih.govresearchgate.net TBK1 is involved in innate immunity and oncogenesis, making its inhibition a promising strategy for cancer therapy. nih.gov
TRKs: While direct inhibition values for 3-ethyl-1H-pyrazolo[3,4-b]pyridine against Tropomyosin receptor kinases (TRKs) are not specified in the provided context, the broader class of pyrazolopyridines has been investigated for activity against various kinases, suggesting a potential for interaction with TRK family members.
Other Kinases: The versatility of the pyrazolo[3,4-b]pyridine scaffold is further highlighted by its activity against other kinases. For instance, it has been explored as a scaffold for RAF kinase inhibitors and Cyclin-Dependent Kinase (CDK) inhibitors, with some analogues showing potent activity against CDK1 and CDK2. nih.govgoogle.com
Cell Line Cytotoxicity Assessments
The antitumor potential of this compound derivatives has been evaluated across a panel of human cancer cell lines, demonstrating varying degrees of cytotoxic activity.
| Cell Line | Cancer Type | Compound(s) | Key Findings |
| MCF-7 | Breast (ERα-dependent) | 17, 19 | Compounds 17 and 19 showed remarkable cytotoxic activity with IC50 values of 5.98 µM and 5.61 µM, respectively. nih.gov |
| MDA-MB-231 | Breast (Triple-Negative) | 17, 19 | These compounds were not active against this cell line, indicating selectivity. nih.gov |
| HCT116 | Colon | Not specified | Studies on other pyrazole (B372694) derivatives have shown cytotoxic effects on this cell line. researchgate.net |
| A172 | Glioblastoma | 15y | Exhibited micromolar antiproliferation effect. nih.govnih.gov |
| U87MG | Glioblastoma | 15y | Exhibited micromolar antiproliferation effect. nih.govnih.gov |
| A375 | Melanoma | 15y | Exhibited micromolar antiproliferation effect. nih.govnih.gov |
| A2058 | Melanoma | 15y | Exhibited micromolar antiproliferation effect. nih.govnih.gov |
| Panc0504 | Pancreatic | 15y | Exhibited micromolar antiproliferation effect. nih.govnih.gov |
Notably, some pyrazolo[3,4-b]pyridine derivatives have shown selectivity, being potent against cancer cells while having minimal effect on non-cancerous cell lines like MCF-10A. nih.gov
Apoptosis Induction Mechanisms
The cytotoxic effects of these compounds are often linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. For instance, compound 19 was found to induce apoptosis in MCF-7 cells. nih.gov This was characterized by cell cycle arrest at the G2/M phase, an increase in the expression of pro-apoptotic genes, and a decrease in the expression of anti-apoptotic genes. nih.gov This multipronged approach to inducing cell death underscores the therapeutic potential of this chemical scaffold.
In Vivo Efficacy Studies in Animal Cancer Models
The promising in vitro results have led to in vivo testing in animal models. New 1,4,6-trisubstituted pyrazolo[3,4-b]pyridines have been evaluated in an orthotopic breast cancer mouse model. nih.govnih.gov These studies found that the compounds could inhibit tumor growth in vivo. nih.govnih.gov Importantly, the novel compounds did not exhibit systemic toxicity and specifically targeted the implanted tumors without interfering with the immune system of the animals. nih.govnih.gov These findings suggest a favorable therapeutic window and highlight the potential of these compounds as leads for the development of new anticancer agents. nih.govnih.gov
Antimicrobial and Antifungal Activity
In addition to their antitumor properties, pyrazolo[3,4-b]pyridine derivatives have been investigated for their ability to combat microbial and fungal infections. nih.govderpharmachemica.com
Studies have shown that certain derivatives exhibit moderate antibacterial activity against a range of bacteria, including both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) species. japsonline.com For example, derivatives 6b , 6d , and 6h displayed moderate activity against E. coli. japsonline.com The antimicrobial activity appears to be influenced by the specific substitutions on the pyrazolopyridine core. japsonline.com
Furthermore, some pyrazolo[3,4-b]pyridines have demonstrated antifungal activity against pathogens such as Fusarium Oxysporum and Penicillium expansum. nih.gov The broad-spectrum antimicrobial potential of this scaffold makes it a valuable starting point for the development of new anti-infective agents. nih.gov
Anti-inflammatory and Immunomodulatory Effects
The 1H-pyrazolo[3,4-b]pyridine scaffold has also shown promise in the context of inflammation and immune response modulation. nih.gov The inhibition of TBK1 by derivatives like 15y is a key example of this activity. nih.govnih.gov TBK1 plays a crucial role in the innate immune response by mediating the production of type I interferons. nih.gov By inhibiting TBK1, these compounds can effectively suppress the downstream interferon signaling pathway in immune cells such as THP-1 and RAW264.7 cells. nih.govnih.gov This mechanism suggests potential therapeutic applications in autoimmune diseases and other inflammatory conditions. researchgate.net
Neurological and CNS-related Activities
The pyrazolo[3,4-b]pyridine core is a foundational structure for compounds with a wide array of biological activities, including neuroprotective, antidepressant, and anxiolytic properties. mdpi.com This has spurred investigations into its potential applications for various neurological and central nervous system disorders.
Anticonvulsant and Psychotropic Activities
The pyrazolo[3,4-b]pyridine scaffold is recognized as an important core structure in many medicinal substances and has been noted for its potential as a nervous system agent. nih.gov While specific studies focusing exclusively on the anticonvulsant or psychotropic activities of the 3-ethyl derivative are not extensively detailed, the broader class of pyrazolo[3,4-b]pyridines has been identified for its neurotropic potential. nih.gov Research into structurally related compounds, such as pyrazolo[3,4-c]-2,7-naphthyridines, has been conducted to evaluate neurotropic effects, including anticonvulsant, sedative, and anti-anxiety activities, highlighting the general interest in this heterocyclic family for CNS applications. nih.gov
Affinity for Neurotransmitter Receptors and Transporters (e.g., GABAA, 5-HT1A, SERT)
The therapeutic potential of pyrazolo[3,4-b]pyridine derivatives in the CNS is often linked to their interaction with key neurotransmitter systems. For instance, docking studies on related pyrazolo-naphthyridine derivatives have been performed to investigate their potential binding to crucial receptors and transporters like the GABAA receptor, the serotonin (B10506) 5-HT1A receptor, and the serotonin transporter (SERT). nih.gov These targets are critical in mediating mood, anxiety, and neuronal inhibition. The GABAA receptor, a ligand-gated ion channel, is a primary target for many anxiolytic and sedative drugs. nih.gov The exploration of related scaffolds suggests that the pyrazolo[3,4-b]pyridine core is a promising candidate for developing modulators of these important neurological targets.
Research on Alzheimer's Disease Related Targets (e.g., β-Amyloid Plaque Probes, α-Secretase Inhibition)
The pyrazolo[3,4-b]pyridine scaffold has emerged as a significant area of interest in the search for treatments for Alzheimer's disease (AD). researchgate.netresearchgate.net Research has demonstrated that derivatives of this compound show potential in targeting key pathological features of AD.
Notably, a pyrazolo[3,4-b]pyridine derivative known as Etazolate has been clinically investigated for its activity as an α-secretase inhibitor for mild to moderate AD. mdpi.com More recent studies have successfully synthesized novel pyrazolo[3,4-b]pyridine derivatives that exhibit high and selective binding to β-amyloid plaques in brain tissue from AD patients. mdpi.com Specifically, compounds with dimethylamino- and pyrene-substitutions have been identified as potential probes for the development of agents to image amyloid plaques, a crucial step for AD diagnosis and monitoring. mdpi.com
Furthermore, the pyrazolo[3,4-b]pyridine structure is a key component of a Glycogen Synthase Kinase 3 (GSK-3) inhibitor, which is considered effective in the treatment of Alzheimer's disease. researchgate.net In line with this, newly synthesized 2-(piperazin-1-yl)–N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides have been described as a new class of inhibitors for both acetylcholinesterase (AChE) and amyloid-β (Aβ) aggregation, two other critical targets in AD therapy. researchgate.net
Adenosine (B11128) Receptor (A1AR) Ligand Studies
A significant body of research has been dedicated to investigating substituted pyrazolo[3,4-b]pyridine derivatives as potent and selective antagonists of the A1 adenosine receptor (A1AR). researchgate.netnih.gov A study involving the synthesis and testing of 68 new derivatives of this class confirmed their activity as A1AR antagonists. researchgate.net
Researchers have synthesized various 4-aminopyrazolo[3,4-b]pyridines and evaluated their binding affinity, demonstrating high affinity and selectivity for the A1AR subtype over A2A and A3 receptors. nih.govnih.gov Specific derivatives, such as those with a p-methoxyphenylethylamino side chain, have shown particularly high affinity, with Ki values in the low nanomolar range. nih.gov The separation of a racemic mixture of one of the most active compounds revealed that the (R)-enantiomer was sevenfold more active than the (S)-enantiomer, a finding supported by computational docking studies. researchgate.net
| Compound | Substituent at Position 4 | Affinity (Ki, nM) | Reference |
|---|---|---|---|
| Methyl ester 2h | p-methoxyphenylethylamino | 6 | nih.gov |
| Isopropyl ester 5h | p-methoxyphenylethylamino | 7 | nih.gov |
| Compound 3j | Phenethylamine | High Affinity | nih.gov |
Cardiovascular System Research (e.g., Pulmonary Arterial Hypertension)
Derivatives of the pyrazolo[3,4-b]pyridine scaffold have been the focus of intensive research for the treatment of pulmonary arterial hypertension (PAH), a severe cardiopulmonary disease characterized by vascular remodeling and elevated pulmonary pressure. mdpi.comnih.govgoogle.com Novel compounds based on this structure have shown promise by targeting the underlying pathology of PAH. mdpi.comgoogle.com
In vivo studies using hypoxia-induced PAH rat models demonstrated that treatment with a lead pyrazolo[3,4-b]pyridine derivative significantly reduced right ventricular systolic pressure (RVSP), attenuated the thickening of the pulmonary artery wall, and lessened right ventricular hypertrophy. mdpi.comgoogle.com Another derivative, identified as HLQ2g, also effectively reduced elevated RVSP and right ventricular hypertrophy in similar models. nih.gov This compound was found to attenuate vascular remodeling by up-regulating the expression of cGMP-dependent protein kinase type I (cGKI) and restoring the bone morphogenetic protein (BMP) signaling pathway. nih.gov
Dual Pathway Regulation (sGC Stimulation, AMPK Inhibition)
A key innovation in the development of pyrazolo[3,4-b]pyridine derivatives for PAH is the creation of compounds that act on two distinct signaling pathways simultaneously. mdpi.comgoogle.com This dual-action approach aims to provide both vasodilation and anti-remodeling effects, addressing two critical aspects of PAH pathology. mdpi.comgoogle.com
The mechanism involves:
Soluble Guanylate Cyclase (sGC) Stimulation: These compounds act as sGC stimulators, which leads to vasodilation (relaxation of blood vessels). mdpi.comnih.govgoogle.com This action helps to lower the high blood pressure in the pulmonary arteries.
AMP-activated Protein Kinase (AMPK) Inhibition: Concurrently, the compounds inhibit AMPK, which plays a role in regulating vascular remodeling. mdpi.comgoogle.com In vitro experiments have shown that this inhibition leads to suppressed proliferation and migration of human pulmonary artery smooth muscle cells, which are key processes in the vascular remodeling seen in PAH. mdpi.comnih.govgoogle.com
This dual pathway regulation offers a significant advantage over existing therapies that primarily focus on vasodilation. mdpi.comgoogle.com By simultaneously inhibiting the vascular remodeling process, these pyrazolo[3,4-b]pyridine derivatives represent a promising new strategy for anti-PAH drug discovery. mdpi.comgoogle.com
| Activity Type | Finding | Reference |
|---|---|---|
| In Vitro Vasodilation | Moderate vasodilation activity observed | mdpi.comgoogle.com |
| In Vitro Antiproliferative | Suppressive effects on proliferation and migration of pulmonary artery smooth muscle cells | mdpi.comnih.govgoogle.com |
| In Vivo Hemodynamics (Rat Model) | Significantly decreased right ventricular systolic pressure (RVSP) | mdpi.comnih.govgoogle.com |
| In Vivo Vascular Remodeling (Rat Model) | Attenuated pulmonary artery medial thickness (PAMT) | mdpi.comgoogle.com |
| In Vivo Cardiac Effects (Rat Model) | Attenuated right ventricular hypertrophy (RVH) | mdpi.comgoogle.com |
Inhibition of Glycogen Synthase Kinase-3 (GSK-3)
Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have been identified as potent inhibitors of Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase implicated in numerous cellular processes. nih.govnih.gov A study highlighted a series of 5-aryl-pyrazolo[3,4-b]pyridines as effective inhibitors of this enzyme. nih.gov Further structural modifications, such as the introduction of a nitrogen atom at the 6-position to create 5-aryl-pyrazolo[3,4-b]pyridazines, led to a significant enhancement in GSK-3 inhibitory potency. nih.gov This improvement was rationalized through molecular modeling, which suggested the involvement of a structural water molecule in the binding mechanism, a hypothesis later confirmed by X-ray crystallography. nih.gov
Bromodomain-containing Protein (BRD9) Binding Studies
Investigations into the broader chemical space related to pyrazolopyridines have identified potent inhibitors of Bromodomain-containing protein 9 (BRD9), a subunit of the human BAF (SWI/SNF) chromatin remodeling complex. thesgc.org A key chemical probe, BI-9564, while based on a closely related pyridinone-like scaffold (a 2,7-naphthyridin-1-one), has been instrumental in studying BRD9 function. rcsb.orgnih.gov
BI-9564 is a potent and selective inhibitor that binds to BRD9 with high affinity. thesgc.org It also shows activity against BRD7, a closely related bromodomain, but is highly selective against other bromodomain families, including the BET family. thesgc.orgopnme.com The development of BI-9564 was guided by structure-based design, utilizing crystallographic data to optimize potency for BRD9 and selectivity against other bromodomains like BRD4. rcsb.orgnih.gov
Table 1: Binding Affinity and Inhibitory Concentration of BI-9564
| Target | Binding Affinity (Kd) by ITC | Inhibitory Concentration (IC50) by AlphaScreen |
|---|---|---|
| BRD9 | 14 nM | 75 nM |
| BRD7 | 239 nM | 3410 nM |
| CECR2 | 258 nM | Not Tested |
Data sourced from the Structural Genomics Consortium. thesgc.org
HSP90 Inhibitory Activity
A derivative of the this compound scaffold, known as TAS-116 (pimitespib), has been identified as a potent and selective oral inhibitor of Heat Shock Protein 90 (HSP90). asco.orgtaiho.co.jp HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell growth and survival. taiho.co.jp TAS-116 selectively inhibits the cytosolic isoforms HSP90α and HSP90β over other HSP90 family proteins like Grp94 and TRAP-1. acs.org
Preclinical studies have demonstrated its efficacy in various cancer models. nih.govnih.gov In models of adult T-cell leukemia/lymphoma (ATL), TAS-116 showed potent growth-inhibitory effects, with IC50 values typically below 0.5 µmol/L in ATL-related cell lines and under 1 µmol/L in primary ATL patient cells. nih.govnih.gov
Table 2: In Vitro Inhibitory Activity of TAS-116 (pimitespib)
| Cell Type | Inhibitory Concentration (IC50) |
|---|---|
| ATL-related Cell Lines | < 0.5 µmol/L |
| Primary ATL Cells | 0.2 to 0.5 µmol/L |
Data sourced from studies on preclinical models of adult T-cell leukemia. nih.govnih.gov
In Vitro Biochemical and Cellular Assays for Target Engagement
A variety of in vitro biochemical and cellular assays have been employed to characterize the interaction of pyrazolo[3,4-b]pyridine derivatives with their biological targets.
For bromodomain targets like BRD9, biophysical methods such as Isothermal Titration Calorimetry (ITC) have been used to directly measure the binding affinity (Kd) and thermodynamic parameters of the inhibitor-protein interaction. thesgc.orgopnme.com Biochemical assays like AlphaScreen were utilized to determine the half-maximal inhibitory concentration (IC50). thesgc.orgopnme.com To confirm that the inhibitor engages its target within a cellular context, the Fluorescence Recovery After Photobleaching (FRAP) assay was used, demonstrating that BI-9564 could disrupt the binding of BRD9 to chromatin in living cells. thesgc.org
For kinase targets, including HSP90, TBK1, and TRKA, target engagement and inhibitory potency are commonly measured using in vitro kinase activity assays . acs.orgrsc.orgnih.gov These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor to determine its IC50 value. Competitive binding assays using fluorescently labeled probes are also employed, particularly for HSP90. acs.org
Furthermore, cellular proliferation assays are a standard method to assess the functional consequences of target inhibition. For instance, the anti-proliferative effects of pyrazolo[3,4-b]pyridine derivatives have been evaluated in various cancer cell lines, such as human acute myeloid leukemia (EOL-1), colorectal carcinoma (Km-12), and adult T-cell leukemia (ATL) cells, to determine their cellular efficacy (e.g., EC50 or IC50 values). thesgc.orgnih.govrsc.org
Pharmacological Target Identification and Validation
The 1H-pyrazolo[3,4-b]pyridine scaffold has proven to be a versatile template for developing inhibitors against a wide range of pharmacological targets, primarily within the protein kinase family. The identification and validation of these targets are based on the potent and often selective inhibitory activities demonstrated by derivatives in biochemical and cellular assays.
Targets for this chemical class include, but are not limited to, Glycogen Synthase Kinase-3 (GSK-3), Heat Shock Protein 90 (HSP90), Tropomyosin receptor kinases (TRK), TANK-binding kinase 1 (TBK1), and Monopolar spindle kinase 1 (Mps1). nih.govtaiho.co.jprsc.orgnih.govnih.gov Additionally, the related pyridinone scaffold has been crucial for targeting the bromodomain BRD9. thesgc.org The validation of these proteins as targets for pyrazolo[3,4-b]pyridine-based inhibitors is supported by low nanomolar to micromolar IC50 or Kd values from in vitro studies.
Table 3: Validated Pharmacological Targets of the Pyrazolo[3,4-b]pyridine Family and Related Scaffolds
| Target Protein | Lead Compound/Series | Reported Potency (IC50/Kd) |
|---|---|---|
| GSK-3 | 5-aryl-pyrazolo[3,4-b]pyridines | Potent Inhibition (specific IC50 not detailed) nih.gov |
| HSP90 | TAS-116 (pimitespib) | < 0.5 µM (in ATL cell lines) nih.gov |
| BRD9 | BI-9564 | Kd = 14 nM; IC50 = 75 nM thesgc.org |
| TRKA | Compound C03 | IC50 = 56 nM rsc.orgrsc.org |
| TBK1 | Compound 15y | IC50 = 0.2 nM nih.gov |
| Mps1 | Compound 31 | IC50 = 2.596 nM nih.gov |
Computational and Theoretical Investigations
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein. For derivatives of 3-ethyl-1H-pyrazolo[3,4-b]pyridine, molecular docking studies have been instrumental in understanding their interactions with various biological targets, particularly protein kinases.
One notable application has been in the design of inhibitors for TANK-binding kinase 1 (TBK1), a key player in innate immunity and a target in cancer therapy. nih.govtandfonline.comdocumentsdelivered.comresearchgate.net Researchers have utilized molecular docking to analyze the binding mode of 1H-pyrazolo[3,4-b]pyridine derivatives within the TBK1 active site. nih.govtandfonline.com For instance, a hit compound from an in-house library, URMC-099, which has an azaindole skeleton, was docked into the TBK1 crystal structure (PDB code 4IWQ). tandfonline.com This initial docking study provided a foundational understanding that guided the design of novel 1H-pyrazolo[3,4-b]pyridine inhibitors. nih.govtandfonline.com
Similarly, molecular docking has been employed to develop inhibitors against anaplastic lymphoma kinase (ALK), a target in non-small cell lung cancer. nih.gov Docking studies of 1H-pyrazolo[3,4-b]pyridine derivatives revealed favorable interactions within the kinase domain of the crizotinib-resistant ALK-L1196M mutant. nih.gov
Analysis of Binding Modes and Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)
The analysis of binding modes through molecular docking reveals crucial intermolecular interactions that govern the affinity and specificity of a ligand for its target. For 1H-pyrazolo[3,4-b]pyridine derivatives, these interactions typically include hydrogen bonds and hydrophobic interactions.
In the case of TBK1 inhibitors, docking studies of the initial hit, URMC-099, showed that the NH of the indole (B1671886) ring forms a hydrogen bond with the DFG motif's Asp157, while the NH and a nitrogen atom of the azaindole form two hydrogen bonds with the hinge residues Glu87 and Cys89. tandfonline.com This understanding of key hydrogen bonding interactions was pivotal for the subsequent design of more potent inhibitors. For example, the introduction of a sulfonamide group in a later-generation inhibitor was shown by docking to form a hydrogen bond with Ser96, which was proposed as a reason for its enhanced activity. tandfonline.com
For the ALK-L1196M mutant, docking studies of a potent 1H-pyrazolo[3,4-b]pyridine inhibitor demonstrated hydrogen bonding with residues K1150 and E1210. nih.gov This contrasted with the binding mode of crizotinib (B193316) and provided a structural basis for overcoming resistance. nih.gov
The following table summarizes key intermolecular interactions observed in docking studies of this compound derivatives with their respective protein targets.
| Target Protein | Ligand/Derivative | Key Interacting Residues | Type of Interaction | Reference |
| TBK1 | URMC-099 (Scaffold) | Asp157, Glu87, Cys89 | Hydrogen Bonding | tandfonline.com |
| TBK1 | Compound 15i | Ser96 | Hydrogen Bonding | tandfonline.com |
| ALK-L1196M | Compound 10g | K1150, E1210, M1196 | Hydrogen Bonding, Favorable Interaction | nih.gov |
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, stability, and reactivity of molecules. For 1H-pyrazolo[3,4-b]pyridines, DFT calculations have been used to understand various molecular properties.
Studies have employed DFT to investigate the electronic characteristics of the fused pyrazole (B372694) and pyridine (B92270) rings. nih.gov These calculations have provided insights into the aromaticity and electron distribution within the heterocyclic system, which are crucial for understanding its chemical behavior and interaction with biological targets. nih.gov For instance, DFT calculations have supported experimental observations regarding the predominance of the 1H-tautomer over the 2H-tautomer in fused pyrazole systems with an aromatic ring. nih.gov
Furthermore, DFT has been utilized to study the electronic structure of related pyridine and pyrazole derivatives, providing information on molecular orbitals and reactivity. dntb.gov.uanih.gov
Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Stability
While molecular docking provides a static picture of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, elucidating the conformational changes and stability of the complex over time.
For pyrazole-based inhibitors of carbonic anhydrase, 50 ns MD simulations were performed to analyze the stability of the docked conformations. nih.gov These simulations showed that the inhibitors, once docked into the active sites of hCA I and hCA II, exhibited good stability with only minor conformational changes and fluctuations. nih.gov Similar MD simulation approaches have been used in the study of pyrazolone (B3327878) derivatives targeting Janus kinases (JAKs), where simulations helped in the development of pharmacophore models. acs.orgunivie.ac.at Although not specifically documented for this compound itself in the provided context, these examples highlight the utility of MD simulations in understanding the dynamic behavior of related heterocyclic compounds within a protein binding pocket.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. This model can then be used to predict the activity of new, unsynthesized molecules.
A QSAR study was conducted on a series of pyrazolo[3,4-b]quinolinyl acetamide (B32628) derivatives to predict their anticancer activity. researchgate.net This study utilized various calculated molecular descriptors and found a correlation between these descriptors and the biological activity. researchgate.net The resulting QSAR model, validated by a correlation coefficient of 0.896, demonstrated that topological descriptors and other calculated parameters could effectively predict the biological activity of these derivatives. researchgate.net While this study focused on a related but different scaffold, the principles of QSAR are directly applicable to optimizing the activity of this compound derivatives.
Virtual Screening and Pharmacophore Modeling for Hit Identification
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Pharmacophore modeling, a key component of virtual screening, focuses on identifying the essential steric and electronic features necessary for optimal molecular interactions with a specific biological target.
In the development of inhibitors for various kinases, pharmacophore-based virtual screening has proven to be a valuable tool. acs.orgunivie.ac.atnih.govnih.gov For instance, a combination of ligand-based and structure-based pharmacophore modeling has been used to screen for novel peroxisome proliferator-activated receptor-gamma (PPARγ) ligands. nih.gov This approach helps to narrow down large compound libraries to a manageable number of potential hits for experimental testing. nih.govnih.gov
For pyrazolone-derived inhibitors of Janus kinases (JAKs), pharmacophore models were built based on the known drug tofacitinib (B832) and the protein structures. acs.orgunivie.ac.at These models were then used to screen a library of synthesized pyrazolone derivatives, leading to the identification of potent dual JAK2/3 inhibitors. acs.orgunivie.ac.at This highlights the power of virtual screening and pharmacophore modeling in the hit identification phase of drug discovery for compounds structurally related to this compound.
Tautomeric Preferences and Stability Calculations
Tautomers are isomers of a chemical compound that readily interconvert. For 1H-pyrazolo[3,4-b]pyridine, the position of the proton on the pyrazole ring can vary, leading to different tautomeric forms, primarily the 1H- and 2H-isomers. nih.gov
Computational studies, including DFT calculations, have been employed to investigate the relative stabilities of these tautomers. nih.gov These calculations have shown that the electronic characteristics of the fused ring system play a significant role in determining the predominant tautomeric form. nih.gov Specifically, for pyrazolo[3,4-b]pyridines, the 1H-isomer, where the pyrazole ring is fused to an aromatic pyridine ring, is generally the more stable and predominantly observed form. nih.gov This is in contrast to cases where the pyrazole ring is fused to a non-aromatic ring, where the 2H-tautomer can be more prevalent. nih.gov This theoretical understanding aligns with experimental observations and is crucial for correctly representing the structure of these compounds in further computational and experimental studies.
Advanced Spectroscopic and Chromatographic Methodologies in Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the complete structural elucidation of 3-ethyl-1H-pyrazolo[3,4-b]pyridine and its derivatives. cdnsciencepub.comresearchgate.net By analyzing the chemical shifts, coupling constants, and correlations in ¹H, ¹³C, and two-dimensional (2D) NMR spectra, chemists can precisely map the atomic framework of the molecule. cdnsciencepub.comresearchgate.net
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number and environment of protons in the molecule. For pyrazolo[3,4-b]pyridine derivatives, characteristic signals are observed for the aromatic protons on the pyridine (B92270) and pyrazole (B372694) rings, as well as for the protons of the ethyl group. researchgate.netresearchgate.net For instance, the protons of the pyridine ring typically appear as doublets or multiplets in the aromatic region, while the ethyl group exhibits a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons. researchgate.net
2D NMR Spectroscopy: Techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) establish connectivity between protons and between protons and carbons, respectively. These experiments are invaluable for unambiguously assigning the signals in the ¹H and ¹³C NMR spectra, especially for complex substituted derivatives.
Interactive Data Table: Representative ¹H NMR Data for a this compound Derivative
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridine-H | 7.13-8.55 | dd | - |
| Pyrazole-H | 8.01-8.06 | s | - |
| -CH₂- (ethyl) | ~2.9 | q | ~7.5 |
| -CH₃ (ethyl) | ~1.4 | t | ~7.5 |
Note: The exact chemical shifts can vary depending on the solvent and other substituents present in the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS ESI)
Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is commonly employed to obtain accurate mass measurements, which allows for the confirmation of the molecular formula. rsc.orgnih.gov
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For substituted ethyl 4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates, a common fragmentation pathway involves the initial elimination of an ethanol (B145695) molecule, followed by the loss of carbon monoxide (CO) and hydrogen cyanide (HCN) molecules. researchgate.netasianpubs.org This systematic breakdown of the molecule helps to confirm the presence of specific functional groups and their connectivity within the pyrazolo[3,4-b]pyridine core. In some cases, the fragmentation can be initiated by the loss of other small molecules, such as HCl, depending on the substituents present. researchgate.netasianpubs.org
Interactive Data Table: Common Mass Spectral Fragments for Substituted Pyrazolo[3,4-b]pyridines
| Fragment | m/z (mass-to-charge ratio) | Description |
| M•+ | Variable | Molecular ion |
| [M-EtOH]+ | M - 46 | Loss of ethanol |
| [M-CO]+ | M - 28 | Loss of carbon monoxide |
| [M-HCN]+ | M - 27 | Loss of hydrogen cyanide |
| C₆H₅+ | 77 | Phenyl cation |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The infrared spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
For the 1H-pyrazolo[3,4-b]pyridine core, characteristic stretching vibrations for C-H, C=C, and C=N bonds are observed in the fingerprint region of the spectrum. The presence of the ethyl group is confirmed by the characteristic C-H stretching and bending vibrations of the aliphatic chain. Additionally, N-H stretching vibrations can be observed for unsubstituted or N-substituted pyrazole rings. In derivatives containing other functional groups, such as carbonyls (C=O) or cyano (C≡N) groups, their characteristic strong absorption bands will also be present in the FTIR spectrum. researchgate.netrsc.org
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
Crystal structure analysis of pyrazolo[3,4-b]pyridine derivatives reveals important conformational details, such as the planarity of the fused ring system and the orientation of substituents. For example, in ethyl 3-(4-chlorophenyl)-1,6-dimethyl-4-methylsulfanyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, the dihedral angle between the fused pyrazole and pyridine rings is minimal, indicating a nearly planar core. nih.goviucr.org The analysis also elucidates intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal. nih.gov
UV-Vis Spectroscopy for Photophysical Properties and Absorption Characteristics
UV-Vis spectroscopy is employed to investigate the electronic transitions and photophysical properties of this compound. The absorption spectrum reveals the wavelengths at which the molecule absorbs light, providing insights into its electronic structure. The position and intensity of the absorption bands are influenced by the nature of the substituents on the pyrazolo[3,4-b]pyridine core. nih.govresearchgate.net
Studies on various pyrazolo[3,4-b]pyridine derivatives have shown that their absorption and emission properties are dependent on the substituents, particularly at the C-6 and C-7 positions of the pyridine ring. nih.gov This tunability of photophysical properties makes these compounds interesting for applications in materials science and as fluorescent probes. mdpi.com
Chromatographic Techniques for Purity Assessment and Isolation of Reaction Products (e.g., TLC, HPLC)
Chromatographic techniques are indispensable for assessing the purity of this compound and for isolating it from reaction mixtures.
Thin-Layer Chromatography (TLC): TLC is a simple and rapid method used to monitor the progress of a reaction and to get a preliminary indication of the purity of a sample. By comparing the retention factor (Rf) of the product with that of the starting materials, chemists can determine if the reaction is complete. mdpi.com
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the quantitative analysis of the purity of this compound. By using a suitable column and mobile phase, it is possible to separate the desired compound from any impurities, with purity levels often confirmed to be greater than 95%. nih.gov HPLC is also used for the preparative-scale purification of these compounds.
Future Research Directions and Translational Perspectives Preclinical
Exploration of Novel Synthetic Routes for Diverse Substitution Patterns
The functionalization of the 1H-pyrazolo[3,4-b]pyridine core is crucial for modulating its pharmacological properties. While established methods exist, the exploration of novel synthetic routes is essential for accessing diverse substitution patterns that can lead to improved potency and selectivity.
Future synthetic efforts could focus on:
Cascade Reactions: Developing one-pot cascade reactions to construct the pyrazolo[3,4-b]pyridine framework with various substituents in a single, efficient process. For instance, a cascade 6-endo-dig cyclization has been successfully employed for the synthesis of functionalized pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes. nih.gov
C-H Activation: Utilizing modern C-H activation strategies to directly introduce functional groups onto the pyridine (B92270) and pyrazole (B372694) rings, avoiding the need for pre-functionalized starting materials.
Flow Chemistry: Implementing flow chemistry techniques for the safe and scalable synthesis of pyrazolo[3,4-b]pyridine derivatives, which can be particularly advantageous for reactions requiring precise control of temperature and reaction time.
Catalyst Development: Investigating new catalysts, such as sulfonated amorphous carbon, to facilitate the synthesis under milder and more environmentally friendly conditions. rsc.org
A significant body of research has focused on the synthesis of 1H-pyrazolo[3,4-b]pyridines by constructing the pyridine ring onto a pre-existing pyrazole, often starting from 3-aminopyrazole (B16455) derivatives. nih.gov Alternative strategies involve forming the pyrazole ring on a pre-existing pyridine. nih.gov The Gould-Jacobs reaction, for example, has been adapted to produce 4-chloro substituted 1H-pyrazolo[3,4-b]pyridines. nih.gov
Identification of New Biological Targets for Pyrazolo[3,4-b]pyridine Compounds
The pyrazolo[3,4-b]pyridine scaffold has been investigated for its activity against a range of biological targets, including kinases, which are implicated in cancer and other diseases. nih.govnih.gov Future research should aim to identify novel biological targets to expand the therapeutic potential of this compound class.
Potential avenues for exploration include:
Kinase Inhibition: While many pyrazolo[3,4-b]pyridines have been developed as kinase inhibitors, there is still vast potential to target less-explored kinases or to develop inhibitors with novel binding modes. nih.govnih.gov For example, derivatives have shown potent inhibition of Tropomyosin receptor kinases (TRKs), which are implicated in various cancers. rsc.orgnih.govrsc.org
Epigenetic Targets: Investigating the activity of 3-ethyl-1H-pyrazolo[3,4-b]pyridine derivatives against epigenetic modulators, such as histone deacetylases (HDACs) and methyltransferases, which are increasingly recognized as important drug targets.
G-Protein Coupled Receptors (GPCRs): Screening compound libraries against a panel of GPCRs to identify new modulators of these important cell surface receptors.
Ion Channels: Exploring the potential of these compounds to modulate the activity of various ion channels, which play critical roles in neuronal and cardiac function.
Derivatives of the pyrazolo[3,4-b]pyridine scaffold have demonstrated activity against a variety of targets, highlighting the versatility of this chemical framework.
Development of Multi-Target Directed Ligands
The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple pathological pathways. Designing single molecules that can modulate several targets simultaneously, known as multi-target directed ligands (MTDLs), is a promising therapeutic strategy. The pyrazolo[3,4-b]pyridine scaffold, with its multiple points for diversification, is well-suited for the development of MTDLs.
Future research in this area could involve:
Rational Design: Combining pharmacophores from known inhibitors of different targets into a single pyrazolo[3,4-b]pyridine-based molecule.
Fragment-Based Approaches: Using fragment-based screening to identify building blocks that bind to different targets and then linking them together using the pyrazolo[3,4-b]pyridine core.
Phenotypic Screening: Employing cell-based phenotypic screens to identify compounds with desired biological effects, followed by target deconvolution to identify the multiple targets they modulate.
Advanced Preclinical Efficacy Studies in Relevant Disease Models
To translate promising in vitro findings into potential clinical candidates, rigorous preclinical evaluation in relevant disease models is essential.
This includes:
Xenograft Models: For anticancer drug development, testing the efficacy of novel this compound derivatives in mouse xenograft models bearing human tumors with specific genetic profiles. For example, a pyrazolo[3,4-b]pyridine derivative, compound 26 (MSC2530818), demonstrated effective reduction of tumor growth in an SW620 colorectal cancer xenograft model. nih.gov
Transgenic Animal Models: Utilizing transgenic animal models that recapitulate key aspects of human diseases, such as Alzheimer's disease or specific types of cancer, to assess the in vivo efficacy of new compounds.
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Conducting detailed PK/PD studies to understand the absorption, distribution, metabolism, excretion, and target engagement of the compounds in vivo.
Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle.
These technologies can be applied to the development of this compound derivatives by:
Predictive Modeling: Building quantitative structure-activity relationship (QSAR) models to predict the biological activity of virtual compounds, allowing for the prioritization of the most promising candidates for synthesis.
De Novo Design: Using generative models to design novel pyrazolo[3,4-b]pyridine structures with desired properties, such as high potency and low toxicity.
Synthesis Prediction: Employing AI tools to predict optimal synthetic routes for the designed compounds, saving time and resources in the laboratory.
Computer-aided drug design (CADD) has already been successfully used in the design of pyrazolo[3,4-b]pyridine derivatives as potent inhibitors of TANK-binding kinase 1 (TBK1). nih.govtandfonline.com
Investigation of "Hard-to-Drug" Targets utilizing the Pyrazolo[3,4-b]pyridine Scaffold
Many diseases are driven by proteins that have been considered "undruggable" due to their lack of a well-defined binding pocket. The pyrazolo[3,4-b]pyridine scaffold, with its rigid structure and potential for diverse functionalization, could serve as a starting point for developing inhibitors of these challenging targets.
Future efforts could target:
Protein-Protein Interactions (PPIs): Designing pyrazolo[3,4-b]pyridine derivatives that can disrupt key PPIs involved in disease pathogenesis.
Transcription Factors: Developing molecules that can modulate the activity of transcription factors, which are often considered difficult to target with small molecules.
KRAS Mutants: The KRAS oncogene, particularly with the G12C mutation, has been a long-sought-after target in cancer therapy. While covalent inhibitors have been developed, the pyrazolo[3,4-b]pyridine scaffold could be explored for developing novel allosteric or non-covalent inhibitors of KRAS mutants. researchgate.net
The versatility of the 1H-pyrazolo[3,4-b]pyridine core, combined with modern drug discovery technologies, positions the 3-ethyl substituted derivatives as a promising class of compounds for future therapeutic development across a range of diseases.
Q & A
Basic: What synthetic methodologies are most effective for preparing 3-ethyl-1H-pyrazolo[3,4-b]pyridine and its derivatives?
Answer: The synthesis typically involves multi-step routes starting with intermediates like 5-aminopyrazoles. A common approach includes:
- Condensation reactions with enamine derivatives (e.g., ethyl 2-(4-methylbenzoyl)-3,3-bis(methylthio)acrylate) under acid catalysis (TFA) to form fused pyrazolo[3,4-b]pyridine cores .
- Nucleophilic displacement at the C-4 position of 4-chloro-1H-pyrazolo[3,4-b]pyridine using anilines or other nucleophiles, followed by glycosylation for nucleoside derivatives .
- One-pot multicomponent reactions catalyzed by green agents like meglumine, enabling efficient cyclization .
Key considerations: Optimize solvent systems (e.g., THF or propane-2-ol) and reaction temperatures (reflux conditions) to improve yields (e.g., 77–98% in Pd/CuI-catalyzed C-H arylation) .
Advanced: How can regiochemical challenges in pyrazolo[3,4-b]pyridine synthesis be addressed, particularly in isolating regioisomers?
Answer: Regioselectivity issues arise during cyclization or substitution steps. Strategies include:
- 2D NMR techniques (HSQC, HMBC) to differentiate regioisomers by correlating cross-peaks between protons and carbons. For example, HMBC can confirm peri-interactions between substituents and the pyridine nitrogen .
- X-ray crystallography for unambiguous structural assignment, as demonstrated for ethyl 4-(methylthio)-1,3-diphenyl derivatives .
- Chromatographic separation (e.g., silica gel column) using polarity differences between isomers, with Rf values guiding fraction collection .
Basic: What spectroscopic techniques are critical for characterizing pyrazolo[3,4-b]pyridine derivatives?
Answer: A combination of 1D/2D NMR, IR, and HRMS is essential:
- ¹H and ¹³C NMR identify substituent environments (e.g., singlet at δ 7.05 ppm for C(5)H in pyrazolo[3,4-b]pyridines) .
- DEPT-135 distinguishes CH, CH₂, and CH₃ groups, aiding in structural elucidation .
- IR spectroscopy confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for ester moieties) .
Advanced: How can transition-metal catalysis improve C-H functionalization of pyrazolo[3,4-b]pyridines?
Answer: Pd/CuI systems enable direct γ-C-H arylation of pyridine rings with high regioselectivity (77% yield for 6.2.1a as a single regioisomer) . Key factors:
- Ligand selection : PdCl₂(PPh₃)₂ enhances catalytic efficiency.
- Substrate scope : Electron-deficient aryl halides favor coupling.
- Mechanistic insights : Walden inversion (SN2) governs stereospecific glycosylation in nucleoside derivatives .
Basic: What biological activities are associated with this compound derivatives?
Answer: These compounds exhibit:
- Antileishmanial activity : 3'-diethylaminomethyl-substituted derivatives show IC₅₀ values as low as 0.12 µM against Leishmania amazonensis .
- Kinase inhibition : FGFR1 inhibitors (e.g., compound 7n) demonstrate antitumor efficacy in xenograft models .
- Antimicrobial properties : Modifications at C-4/C-6 influence activity against bacterial/fungal strains .
Advanced: How can QSAR and molecular modeling guide the design of bioactive pyrazolo[3,4-b]pyridines?
Answer:
- Hydrophobic (log P) and steric (Sterimol L/B₂) parameters correlate with antileishmanial activity. For example, log P > 3 enhances membrane permeability .
- Docking studies align low-energy conformers with target structures (e.g., superimposition on amodiaquine for antiplasmodial activity) .
- MD simulations validate binding stability in enzyme pockets (e.g., FGFR1 kinase domain) .
Basic: What purification techniques are recommended for pyrazolo[3,4-b]pyridine derivatives?
Answer:
- Recrystallization from alcohols (e.g., propane-2-ol) removes byproducts .
- Column chromatography with gradients of ethyl acetate/hexane separates regioisomers (Rf = 0.8 for ethyl 4-(methylthio) derivatives) .
Advanced: How do substituents at C-3/C-4 influence thermodynamic and electronic properties?
Answer:
- Ethyl/methylthio groups increase electron density at the pyridine ring, enhancing reactivity in C-H arylation .
- Trifluoromethyl substituents improve metabolic stability and ligand-receptor interactions (e.g., kinase inhibitors) .
- Quantum studies (DFT) predict nonlinear optical (NLO) properties, with HMBPP showing high polarizability (α = 2.95 × 10⁻²³ esu) .
Basic: What are the limitations of current synthetic routes for pyrazolo[3,4-b]pyridines?
Answer:
- Low yields in multi-component reactions due to competing pathways (e.g., azine formation in early syntheses) .
- Sensitivity to oxidation : N-Oxide derivatives (e.g., 7-oxide of 1-benzyl-1H-pyrazolo[3,4-b]pyridine) require anhydrous conditions .
Advanced: How can asymmetric synthesis be achieved for chiral pyrazolo[3,4-b]pyridines?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
